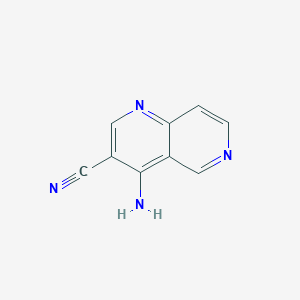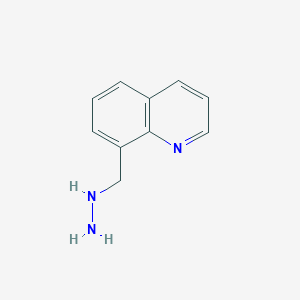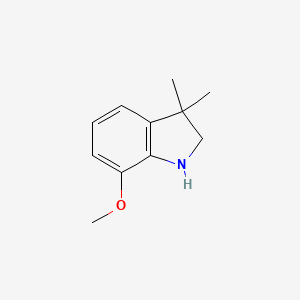
N-methyl-1H-indole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1H-indole-4-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1H-indole-4-carboxamide typically involves the reaction of indole derivatives with methylating agents and carboxamide-forming reagents. One common method is the reaction of 1H-indole-4-carboxylic acid with methylamine under appropriate conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or WSC.HCl (water-soluble carbodiimide hydrochloride) to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as halogens, nitro compounds, and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted indole derivatives with different functional groups .
Applications De Recherche Scientifique
N-methyl-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with enzymes and proteins, which can lead to the development of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of N-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The presence of the carboxamide moiety allows the compound to form hydrogen bonds with these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of enzyme activity or the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-1H-indole-2-carboxamide
- N-methyl-1H-indole-3-carboxamide
- N-methyl-1H-indole-5-carboxamide
Uniqueness
N-methyl-1H-indole-4-carboxamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and interactions with molecular targets. The position of the carboxamide group at the 4-position of the indole ring may result in different binding affinities and selectivities compared to other isomers .
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
N-methyl-1H-indole-4-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-11-10(13)8-3-2-4-9-7(8)5-6-12-9/h2-6,12H,1H3,(H,11,13) |
Clé InChI |
SLFIWTNAKPDBJR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C2C=CNC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)



![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)




![(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B11913555.png)


